molecular formula C18H18N4 B102292 5-((p-(Dimethylamino)phenyl)azo)-3-methylquinoline CAS No. 17400-69-0

5-((p-(Dimethylamino)phenyl)azo)-3-methylquinoline

Cat. No. B102292
CAS RN: 17400-69-0
M. Wt: 290.4 g/mol
InChI Key: DRUGECURTHTRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((p-(Dimethylamino)phenyl)azo)-3-methylquinoline, commonly known as DPAQ, is a synthetic compound that has been used extensively in scientific research. It is a derivative of quinoline and has a unique structure that makes it useful in a variety of applications. In

Mechanism of Action

DPAQ works by binding to specific targets, such as proteins or DNA, and emitting fluorescence when excited by light. This fluorescence can be used to study the behavior and interactions of these targets in real-time. DPAQ has also been shown to have a high affinity for certain enzymes and receptors, making it useful in drug discovery and development.
Biochemical and Physiological Effects:
DPAQ has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the long-term effects of DPAQ on human health are not yet fully understood.

Advantages and Limitations for Lab Experiments

DPAQ has several advantages for use in lab experiments. It is highly sensitive and can detect low levels of target molecules. It is also easy to use and can be incorporated into a variety of assays. However, DPAQ does have some limitations. It requires specialized equipment for fluorescence imaging and may not be suitable for all experimental setups.

Future Directions

There are several future directions for research involving DPAQ. One area of interest is the development of new drugs and therapies using DPAQ as a tool for drug discovery. Another area of interest is the use of DPAQ in the development of new imaging techniques for studying biological processes in real-time. Additionally, there is potential for using DPAQ in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's.

Synthesis Methods

DPAQ can be synthesized using a variety of methods, including the reaction of 3-methylquinoline with p-dimethylaminobenzene diazonium salt. Another method involves the reaction of 3-methylquinoline with p-dimethylaminobenzaldehyde followed by reduction with sodium borohydride. Both of these methods have been used successfully to synthesize DPAQ with high purity and yield.

Scientific Research Applications

DPAQ has been used in a variety of scientific research applications, including fluorescence imaging, protein labeling, and DNA sequencing. It is a useful tool for studying biological processes at the cellular and molecular levels. DPAQ has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's.

properties

CAS RN

17400-69-0

Product Name

5-((p-(Dimethylamino)phenyl)azo)-3-methylquinoline

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-methylquinolin-5-yl)diazenyl]aniline

InChI

InChI=1S/C18H18N4/c1-13-11-16-17(19-12-13)5-4-6-18(16)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3

InChI Key

DRUGECURTHTRMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=C2N=NC3=CC=C(C=C3)N(C)C)N=C1

Canonical SMILES

CC1=CC2=C(C=CC=C2N=NC3=CC=C(C=C3)N(C)C)N=C1

synonyms

3-Methyl-5-(4-dimethylaminophenylazo)quinoline

Origin of Product

United States

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